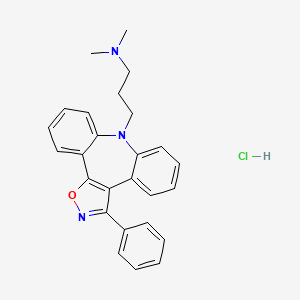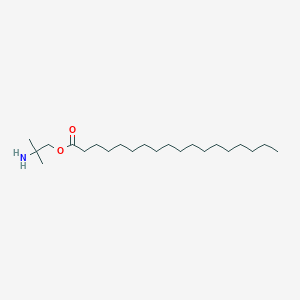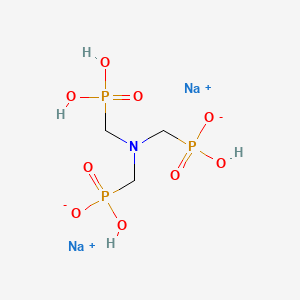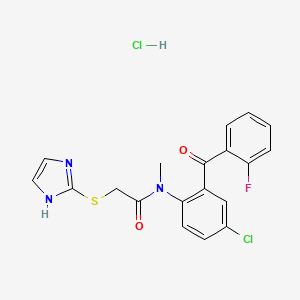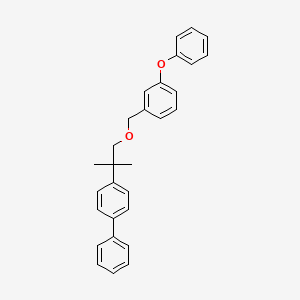
1,1'-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- is a complex organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound features additional functional groups, making it a versatile molecule with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- typically involves multiple steps, including the formation of the biphenyl core and the introduction of functional groups. Common synthetic routes include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form the biphenyl core by coupling aryl halides with aryl boronic acids.
Friedel-Crafts Alkylation: This reaction introduces alkyl groups to the aromatic ring using alkyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel-Crafts alkylation reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 3,4-dimethyl-: Similar structure with two methyl groups on the biphenyl core.
4,4’-Dimethylbiphenyl: Another biphenyl derivative with methyl groups at the 4,4’ positions.
Biphenyl: The simplest form of biphenyl without additional functional groups.
Uniqueness
1,1’-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
80844-20-8 |
|---|---|
Fórmula molecular |
C29H28O2 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
1-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-4-phenylbenzene |
InChI |
InChI=1S/C29H28O2/c1-29(2,26-18-16-25(17-19-26)24-11-5-3-6-12-24)22-30-21-23-10-9-15-28(20-23)31-27-13-7-4-8-14-27/h3-20H,21-22H2,1-2H3 |
Clave InChI |
WFOHBDVBJMNMOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


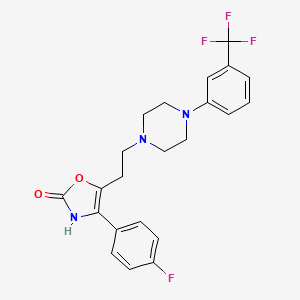
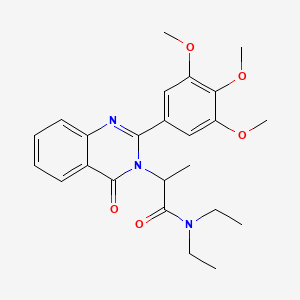
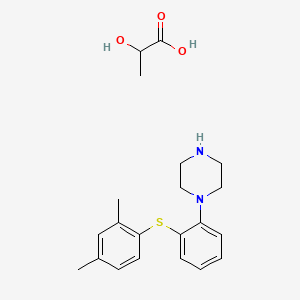

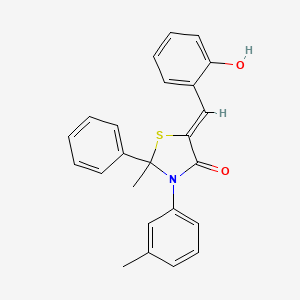
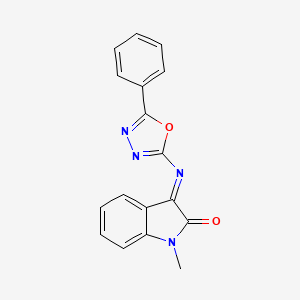
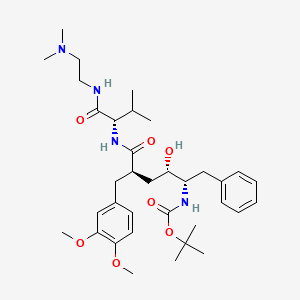
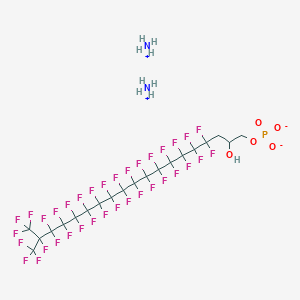
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
